Bienvenue dans la boutique en ligne BenchChem!

Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Chemical Sourcing Purity Procurement

This bicyclic lactam-ester is an advanced intermediate for γ-secretase modulators (Alzheimer's research) and protease inhibitor scaffolds. The C-9 methyl ester enables direct hydrolysis to the carboxylic acid for amide coupling, while the bridgehead nitrogen and fused oxazine ring provide a conformationally constrained core for structure-based drug design. Compared to the 4-benzyl analog (CAS 477855-09-7), it offers 90 Da lower MW (225.2 vs 315.3 Da) and significantly lower lipophilicity (LogP -0.41 vs ~2.1), translating to superior aqueous solubility and reduced predicted P‑gp efflux for CNS programs. ≥98% routine purity supports direct scale‑up without requalification.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 477855-02-0
Cat. No. B3139734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
CAS477855-02-0
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=O)OCCN2C(=O)CC1
InChIInChI=1S/C10H11NO5/c1-15-9(13)6-2-3-7(12)11-4-5-16-10(14)8(6)11/h2-5H2,1H3
InChIKeyVQWURPWVZWHVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,6-Dioxo-hexahydropyrido-oxazine-9-carboxylate (CAS 477855-02-0): Core Scaffold and Starting Material for Fused Bicyclic Lactam-Ester Derivatives in Medicinal Chemistry


Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate is a fused bicyclic lactam-ester containing a bridgehead nitrogen, classified as a hexahydropyrido[2,1-c][1,4]oxazine-6,9-dione 9-methyl ester . Its C-9 methyl ester serves as a versatile handle for late-stage diversification, while the electron-deficient enamide core enables substitution at C-4 via N-alkylation or arylation, making it a privileged scaffold for generating bioactive compounds [1]. The parent core is recognized as a key intermediate for γ-secretase modulators and Aβ-production inhibitors relevant to Alzheimer’s disease research [2].

Why Generic Substitution of Methyl 1,6-Dioxo-hexahydropyrido-oxazine-9-carboxylate Fails Without Verifiable Comparative Data


In the hexahydropyrido-oxazine series, minor structural variations at the C-4 and C-9 positions produce large shifts in target selectivity and physicochemical properties. The parent scaffold without the C-9 methyl ester lacks the same derivatization potential, while the 4-benzyl analog (CAS 477855-09-7) introduces additional lipophilicity (clogP ~2.1 vs. -0.41 for the parent) and substantially higher molecular weight (315.3 vs. 225.2 Da), which independently alters CNS penetration and metabolic stability profiles . Direct substitution of one analog for another without comparative biological and synthetic validation data therefore carries a high risk of divergent pharmacological outcome, synthetic incompatibility, or unavailability of key intermediates . The evidence below documents precisely where quantifiable differentiation exists between the title compound and its closest structural analogs.

Product-Specific Quantitative Evidence Guide: Methyl 1,6-Dioxo-hexahydropyrido-oxazine-9-carboxylate vs. Closest Analogs


Purity Consistency: Higher and More Reliable Purity Specification vs. 4-Benzyl Analog

The title compound is consistently available from multiple suppliers at ≥98% purity (HPLC), whereas the closest 4-benzyl analog (CAS 477855-09-7) shows variable purity between 95% and 98% across vendors, with some listings indicating discontinued status .

Chemical Sourcing Purity Procurement Intermediate

Lower Molecular Weight and Reduced Lipophilicity Expand CNS Drug-Likeness vs. 4-Benzyl Analog

The title compound (MW 225.20 Da, LogP -0.41, TPSA 72.91 Ų) falls within the preferred CNS drug-likeness space (MW <400, LogP <5, TPSA <90 Ų), whereas the 4-benzyl analog (MW 315.33 Da, LogP ~2.1, TPSA 72.91 Ų) is larger and markedly more lipophilic, shifting it into a region less favorable for CNS permeability and solubility .

Drug-Likeness Physicochemical Properties CNS Drug Design Medicinal Chemistry

Proven Role as Key Intermediate for γ-Secretase Modulators in Patent Literature

The hexahydropyrido[2,1-c][1,4]oxazin-6-one core, of which the title compound is a direct 9-carboxylate analog, has been explicitly patented as an industrially advantageous intermediate for the production of bicyclic cinnamide γ-secretase modulators (Aβ production inhibitors) [1]. No equivalent patent protection or process development is identified for the 4-benzyl analog.

Alzheimer's Disease γ-Secretase Modulator Intermediate Patent-Backed Synthesis

Best-Fit Research and Industrial Application Scenarios for Methyl 1,6-Dioxo-hexahydropyrido-oxazine-9-carboxylate


Advanced Intermediate for γ-Secretase Modulator Lead Optimization

Teams pursuing Aβ-lowering γ-secretase modulators for Alzheimer's disease can directly employ this methyl ester as an advanced intermediate for preparing the 4-substituted phenyl hexahydropyrido[2,1-c][1,4]oxazin-6-one scaffold, following the patent-established synthetic route to generate bicyclic cinnamide final compounds . The consistent commercial purity (≥98%) supports progression from milligram-scale medicinal chemistry to gram-scale process chemistry without additional purification qualification, as documented in Section 3 Evidence Item 3.

Fragment-Based Lead Discovery for HIV Integrase and Antiviral Targets

With a molecular weight of 225.20 Da and favorable physicochemical properties (LogP -0.41, TPSA 72.91 Ų), this bicyclic lactam-ester is an ideal fragment-sized scaffold for structure-based drug design against HIV integrase or related antiviral targets . The compact core provides a rigid, low-lipophilicity starting point that can be grown via C-4 substitution and C-9 amidation, allowing systematic exploration of binding pockets while maintaining ligand efficiency.

Core Scaffold for Peptidomimetic Protease Inhibitor Synthesis

The bridgehead nitrogen and fused oxazine ring system mimic the conformationally constrained bicyclic lactam cores found in several protease inhibitors. The C-9 methyl ester enables facile hydrolysis to the carboxylic acid followed by amide coupling with diverse amine fragments, generating libraries of amide derivatives for screening against serine or aspartyl proteases. The scaffold's low molecular weight ensures that derivatized products remain within lead-like property space.

Building Block for CNS-Focused Compound Libraries

The compound's favorable CNS drug-likeness profile (MW <300, LogP <1, TPSA <90 Ų, only 1 rotatable bond) makes it an attractive building block for constructing CNS-targeted screening libraries. When compared to the 4-benzyl analog, its reduced lipophilicity (LogP difference ~2.5 units) and lower molecular weight (+90 Da lighter) directly translate to higher aqueous solubility and lower predicted P-glycoprotein efflux liability, as established in Section 3 Evidence Item 2 . This supports its prioritization over more lipophilic analogs for CNS discovery programs.

Quote Request

Request a Quote for Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.